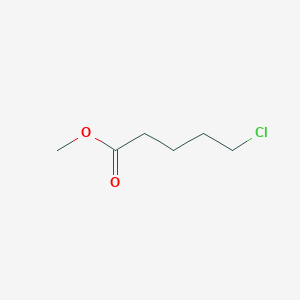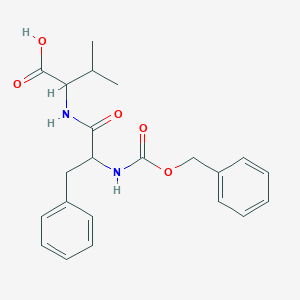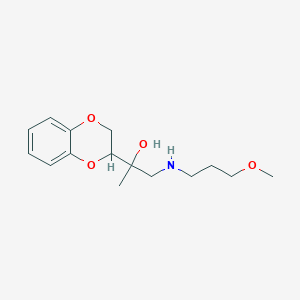
alpha-(((3-Methoxypropyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(((3-Methoxypropyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol is a chemical compound that belongs to the class of benzodioxane derivatives. It is used in scientific research for its potential therapeutic effects. The compound has been studied extensively for its mechanism of action and its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of alpha-(((3-Methoxypropyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a role in inflammation and pain. By inhibiting COX enzymes, alpha-(((3-Methoxypropyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol reduces inflammation and pain.
Biochemische Und Physiologische Effekte
Alpha-(((3-Methoxypropyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol has been found to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins and thromboxane, which are involved in inflammation and platelet aggregation. It has also been found to have antioxidant properties, which may be beneficial in the treatment of cardiovascular diseases and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using alpha-(((3-Methoxypropyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol in lab experiments is its potential therapeutic effects. It has been found to have anti-inflammatory, analgesic, and antiplatelet effects, which may be useful in the treatment of various diseases. However, one limitation is that it may have potential side effects, which need to be further studied.
Zukünftige Richtungen
There are several future directions for the study of alpha-(((3-Methoxypropyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol. One direction is to further investigate its potential therapeutic effects in the treatment of cardiovascular diseases, cancer, and neurological disorders. Another direction is to study its potential side effects and toxicity in order to determine its safety for human use. Additionally, further research is needed to understand the mechanism of action of alpha-(((3-Methoxypropyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol and its biochemical and physiological effects.
Synthesemethoden
The synthesis method of alpha-(((3-Methoxypropyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol involves the reaction of 3-methoxypropylamine with alpha-methyl-1,4-benzodioxan-2-methanone. The reaction is catalyzed by a Lewis acid such as boron trifluoride etherate. The resulting product is a white crystalline solid with a melting point of 128-130°C.
Wissenschaftliche Forschungsanwendungen
Alpha-(((3-Methoxypropyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol has been studied for its potential therapeutic effects in various scientific research applications. It has been found to have anti-inflammatory, analgesic, and antiplatelet effects. It has also been studied for its potential use in the treatment of cardiovascular diseases, cancer, and neurological disorders.
Eigenschaften
CAS-Nummer |
14091-01-1 |
|---|---|
Produktname |
alpha-(((3-Methoxypropyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol |
Molekularformel |
C15H23NO4 |
Molekulargewicht |
281.35 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-1-(3-methoxypropylamino)propan-2-ol |
InChI |
InChI=1S/C15H23NO4/c1-15(17,11-16-8-5-9-18-2)14-10-19-12-6-3-4-7-13(12)20-14/h3-4,6-7,14,16-17H,5,8-11H2,1-2H3 |
InChI-Schlüssel |
VPZPJLDAURVTHC-UHFFFAOYSA-N |
SMILES |
CC(CNCCCOC)(C1COC2=CC=CC=C2O1)O |
Kanonische SMILES |
CC(CNCCCOC)(C1COC2=CC=CC=C2O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



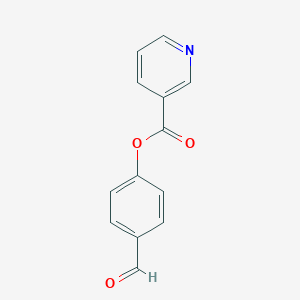
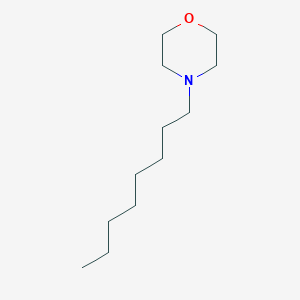
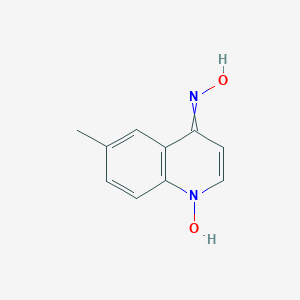
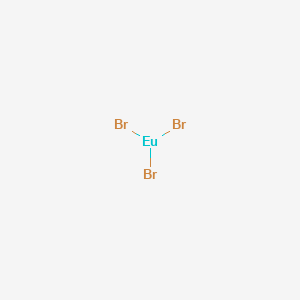
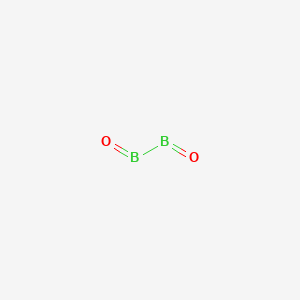
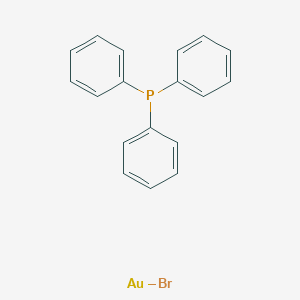
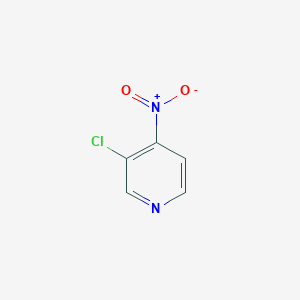

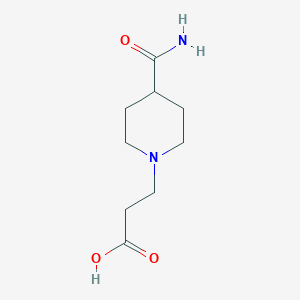
![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)
